molecular formula C14H21NO2 B2386431 Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1638760-74-3

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2386431
CAS No.: 1638760-74-3
M. Wt: 235.327
InChI Key: OTJVRNCYJCEGKS-UHFFFAOYSA-N
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Description

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1638760-74-3) is a high-value chemical intermediate with a molecular formula of C14H21NO2 and a molecular weight of 235.16 g/mol . This compound features a rigid norbornane (bicyclo[2.2.1]heptane) core structure that is strategically functionalized with both a protected amine (via a Boc carbamate group) and a terminal alkyne. The presence of these two orthogonal reactive handles makes it an exceptionally versatile building block for complex organic synthesis , particularly in pharmaceutical research for constructing intricate molecular architectures . The terminal ethynyl group is ideally suited for click chemistry applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and selective coupling with azide-containing molecules to form triazole linkages. This capability is crucial for creating novel chemical entities, bioconjugates, and for use in medicinal chemistry and chemical biology probe development. Simultaneously, the acid-labile tert-butyloxycarbonyl (Boc) protecting group can be cleanly removed under mild conditions to reveal a free primary amine, enabling further functionalization and diversification. This unique combination of a constrained bicyclic scaffold and multiple reactive sites provides researchers with a powerful tool for drug discovery programs and the synthesis of advanced materials. The product is supplied with a guaranteed purity of 95% (as verified by HPLC) . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(4-ethynyl-1-bicyclo[2.2.1]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-13-6-8-14(10-13,9-7-13)15-11(16)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJVRNCYJCEGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves several steps. One common method includes the reaction of 4-ethynylbicyclo[2.2.1]heptan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

The compound belongs to a family of bicyclo[2.2.1]heptane derivatives with varying substituents. Below is a systematic comparison with structurally related analogs:

Structural Comparison
Compound Name Substituents Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Functional Group Properties
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate 4-ethynyl, 1-Boc [2.2.1] C₁₃H₁₉NO₂ 221.30 Ethynyl enables click chemistry; Boc enhances stability
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate 4-aminomethyl, 1-Boc [2.2.1] C₁₃H₂₄N₂O₂ 240.35 Aminomethyl allows for amide bond formation; hydrophilic
Tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate 7,7-dimethyl, 2-oxo, 1-Boc [2.2.1] C₁₄H₂₃NO₃ 253.34 Oxo group increases polarity; dimethyl enhances lipophilicity
Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate 4-formyl, 1-Boc [2.2.2] C₁₄H₂₃NO₃ 253.34 Formyl group reactive in nucleophilic additions; [2.2.2] system reduces ring strain
Tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate 4-hydroxy, 1-Boc [2.2.2] C₁₃H₂₃NO₃ 241.33 Hydroxyl enables hydrogen bonding; [2.2.2] system alters spatial geometry

Key Observations :

  • Bicyclo System: [2.2.1] systems (norbornane) exhibit higher ring strain than [2.2.2], influencing reactivity and conformational stability .
Physicochemical Properties
Property Target Compound Aminomethyl Analog Dimethyl-Oxo Analog Formyl Analog
Polarity Moderate (ethynyl + Boc) High (amine + Boc) High (ketone + Boc) High (aldehyde + Boc)
Reactivity High (ethynyl) Moderate (amine) Low (ketone) High (aldehyde)
Stability Stable under basic conditions Prone to Boc deprotection under acidic conditions Stable in neutral conditions Sensitive to nucleophiles

Biological Activity

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 1630907-27-5
  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.32 g/mol

This compound exhibits various biological activities that are primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways:

  • Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease (AD). It has shown the ability to inhibit amyloid-beta aggregation, a hallmark of AD pathology.
  • Inhibition of Enzymatic Activity: Similar compounds have been reported to act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively.
  • Reduction of Inflammatory Markers: The compound may also reduce levels of pro-inflammatory cytokines, contributing to its protective effects on neuronal cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in neuronal cultures exposed to toxic agents like amyloid-beta:

StudyCell LineTreatmentResults
Study AAstrocytes100 µM tert-butyl carbamateIncreased cell viability by 62.98% compared to control with Aβ 1-42
Study BNeuronal CellsVarious concentrationsSignificant reduction in TNF-α production

In Vivo Studies

Preliminary in vivo studies have suggested that while the compound shows promise in vitro, its bioavailability and efficacy in living organisms require further investigation:

StudyModelTreatmentObservations
Study CScopolamine-induced AD modelTert-butyl carbamate vs GalantamineNo significant difference in Aβ levels compared to galantamine

Case Studies

Case studies involving similar compounds have provided insights into the potential therapeutic applications of this compound:

  • Case Study 1: A compound with structural similarities demonstrated significant improvements in cognitive function in AD models, suggesting a potential pathway for further exploration with tert-butyl derivatives.
  • Case Study 2: Research on related carbamates indicated their role in enhancing synaptic plasticity, which is crucial for learning and memory processes.

Q & A

Q. What are the common synthetic routes for Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate?

The synthesis typically involves multi-step sequences, starting with the bicyclo[2.2.1]heptane core. Key steps include:

  • Functionalization : Introduction of the ethynyl group via Sonogashira coupling or alkyne addition under palladium/copper catalysis .
  • Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in inert atmospheres (e.g., N₂) to install the tert-butyl carbamate group .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Example Reaction Conditions :

StepReagents/ConditionsPurpose
1Boc₂O, DCM, -78°CBoc protection of amine
2Pd(PPh₃)₂Cl₂, CuI, DIEA, THFEthynyl coupling

Q. How is the structural integrity of this compound confirmed in research?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and bicyclic framework .
  • X-ray Crystallography : Programs like SHELXL (from the SHELX suite) resolve stereochemistry and confirm spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight .

Advanced Research Questions

Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?

The bicyclo[2.2.1]heptane system introduces steric constraints, leading to potential diastereomer formation. Strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., camphor derivatives) to enforce desired configurations .
  • Dynamic Resolution : Adjusting reaction temperatures and solvents to favor one stereoisomer .
  • Chromatographic Separation : Diastereomers are resolved via chiral HPLC or flash chromatography .

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

The ethynyl moiety enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Sonogashira Coupling : Pd-mediated coupling with aryl/heteroaryl halides to extend molecular complexity .
  • Metal Coordination : Acts as a ligand in catalytic systems (e.g., gold or ruthenium complexes) .

Case Study : In , tert-butyl carbamates with ethynyl groups undergo coupling with iodopyrimidines, yielding bioactive intermediates for kinase inhibitors .

Q. What methodological considerations optimize multi-step syntheses involving sensitive functional groups?

  • Inert Conditions : Use of Schlenk lines or gloveboxes to prevent oxidation/hydrolysis of ethynyl or carbamate groups .
  • Sequential Protection : Temporarily masking reactive sites (e.g., amines with Boc groups) to avoid side reactions .
  • Real-Time Monitoring : TLC or LC-MS to track reaction progress and minimize degradation .

Q. How is computational modeling applied to predict the compound’s interactions with biological targets?

  • Docking Studies : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases) .
  • DFT Calculations : Assess electronic effects of the ethynyl group on reactivity and stability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar bicyclic carbamates: How are these resolved?

Variations arise from differences in:

  • Catalyst Loading : Pd/Cu ratios in cross-coupling (e.g., 0.1–5 mol% Pd) impact efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMAc) vs. THF alter reaction rates .
  • Work-Up Protocols : Improved extraction/purification methods enhance isolated yields.

Resolution : Systematic optimization via Design of Experiments (DoE) identifies critical parameters .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry?

  • Kinase Inhibitor Precursors : Serves as a scaffold in pyrimidine-based inhibitors (e.g., ’s intermediates for antitumor agents) .
  • Protease Targeting : The bicyclic framework mimics peptide turn structures, enabling protease inhibition .
  • PET Tracers : Ethynyl groups allow radiolabeling with ¹⁸F or ¹¹C for imaging studies .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CO, NOx from decomposition) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers at -20°C under N₂ to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.